molecular formula C15H16N2O5S B3998160 2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide

2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B3998160
M. Wt: 336.4 g/mol
InChI Key: AECPFBWBDWPOBH-UHFFFAOYSA-N
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Description

2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide is an organic compound with the molecular formula C15H16N2O5S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group, a nitro group, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide typically involves multiple steps:

    Nitration: The nitration of 2-methylbenzenesulfonamide to introduce the nitro group at the 5-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-methyl-5-amino-N-(2-phenoxyethyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: 2-carboxy-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide.

Scientific Research Applications

2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

    Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.

    Industrial Applications: It may be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide is primarily related to its sulfonamide group, which can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can interfere with essential biological processes, making the compound useful in antibacterial applications. The nitro group may also contribute to its activity by undergoing reduction to form reactive intermediates that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitrobenzenesulfonamide: Lacks the phenoxyethyl group, which may affect its solubility and reactivity.

    N-(2-phenoxyethyl)benzenesulfonamide: Lacks the nitro and methyl groups, which may reduce its antibacterial activity.

    5-nitro-N-(2-phenoxyethyl)benzenesulfonamide: Lacks the methyl group, which may influence its chemical stability and reactivity.

Uniqueness

2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitro group enhances its potential as an antibacterial agent, while the phenoxyethyl group may improve its solubility and bioavailability. The methyl group can influence its chemical stability and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

2-methyl-5-nitro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S/c1-12-7-8-13(17(18)19)11-15(12)23(20,21)16-9-10-22-14-5-3-2-4-6-14/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECPFBWBDWPOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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